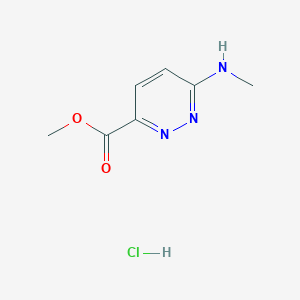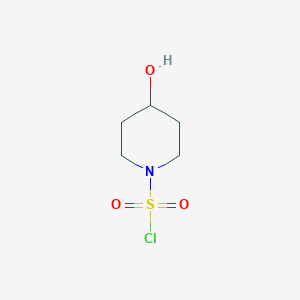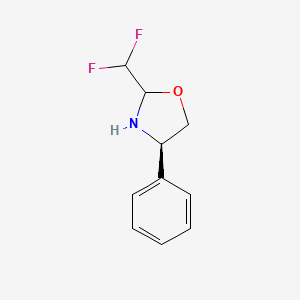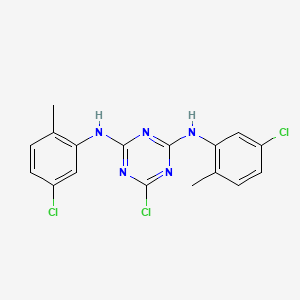![molecular formula C16H22N2O4 B2755106 4-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]morpholine-3,5-dione CAS No. 2034496-18-7](/img/structure/B2755106.png)
4-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]morpholine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)morpholine-3,5-dione” is a complex organic molecule that contains a cyclohexene ring, a piperidine ring, and a morpholine dione group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The cyclohexene ring would likely introduce some degree of unsaturation into the molecule, while the piperidine and morpholine rings would add elements of polarity and potential hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could increase its rigidity and potentially its melting point .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Chemical Synthesis : The compound has been studied in the context of synthesizing exo- and endocyclic enamino derivatives, demonstrating its utility in producing various organic compounds through condensation reactions. These reactions often yield products with potential applications in medicinal chemistry and material science (Rubinov, Rubinova, & Lakhvich, 2011).
Structural Studies : Structural analyses of derivatives, including crystal structure examinations, have been performed to understand the molecular configuration, which is essential for designing drugs with specific target interactions. Such studies offer insights into the stereochemistry and physical properties of compounds derived from or related to the chemical (Aydinli, Sayil, & Ibiş, 2010).
Enamine Chemistry : The compound and its derivatives play a role in enamine chemistry, indicating its importance in synthetic organic chemistry for constructing complex molecules. Enamines are versatile intermediates in organic synthesis, and their formation, manipulation, and application in creating biologically active compounds underscore the relevance of such chemicals in research and development (Brown, Damm, Dunitz, Eschenmoser, Hobi, & Kratky, 1978).
Bioactive Compound Synthesis : Research has focused on condensing iminodiacetic acid with various amines under specific conditions to yield piperazine-2,6-dione derivatives. Such compounds have been evaluated for their anticancer activity, suggesting the potential of derivatives of the original compound for therapeutic applications (Kumar, Kumar, Roy, & Sondhi, 2013).
Applications in Drug Discovery and Material Science
Drug Discovery : The structural modification and synthesis of analogs based on the original compound provide a foundation for discovering new therapeutic agents. The ability to inhibit specific enzymes or interact with biological targets makes these derivatives valuable in the development of drugs for treating various diseases (Hartmann, Batzl, Pongratz, & Mannschreck, 1992).
Material Science : Beyond biomedical applications, the synthesis and manipulation of compounds related to "4-(1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)morpholine-3,5-dione" contribute to material science, particularly in creating polymers and other materials with specific properties. These advancements pave the way for developing new materials with applications in various industries.
Mecanismo De Acción
Target of Action
A similar compound, “4-morpholin-4-yl-piperidine-1-carboxylic acid [1- (3-benzenesulfonyl-1-propyl-allylcarbamoyl)-2-phenylethyl]-amide”, is known to targetCathepsin F , a cysteine protease involved in protein degradation and processing .
Mode of Action
It is suggested that it might be used as a functionalized cereblon ligand for the development of thalidomide-based protacs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by tagging specific proteins for degradation .
Biochemical Pathways
Given its potential use in protacs, it may be involved in the ubiquitin-proteasome pathway, which is responsible for protein degradation .
Result of Action
If it is indeed used in protacs, its action would result in the degradation of specific target proteins .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-14-10-22-11-15(20)18(14)13-6-8-17(9-7-13)16(21)12-4-2-1-3-5-12/h1-2,12-13H,3-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMOUDKTHWENMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)N3C(=O)COCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 3-carbamoyl-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2755025.png)

![2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B2755028.png)


![N-(3,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B2755035.png)



![2-{1-[2-(2-Chlorophenoxy)propanoyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2755041.png)

![(Z)-7-(2-(4-ethylphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B2755043.png)
![2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2755044.png)
![4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2755045.png)
